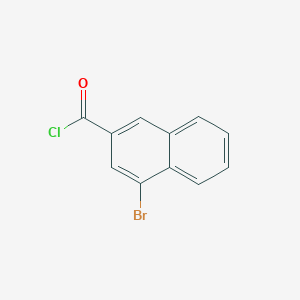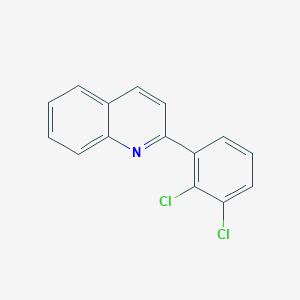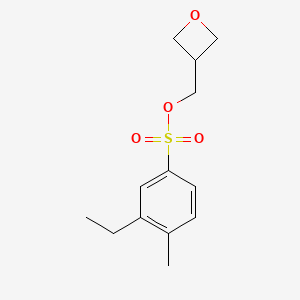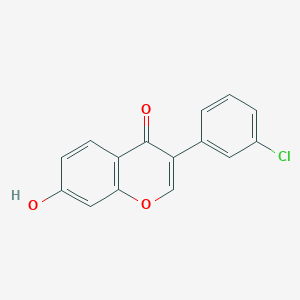
7-Iodo-2-methylisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-2-methylisoindolin-1-one is a chemical compound with the molecular formula C9H8INO. It is a derivative of isoindolinone, characterized by the presence of an iodine atom at the 7th position and a methyl group at the 2nd position on the isoindolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methylisoindolin-1-one typically involves the iodination of 2-methylisoindolin-1-one. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 7th position of the isoindolinone ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-2-methylisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding N-oxides or reduced to yield deiodinated derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF)
Major Products Formed:
Substitution Reactions: Formation of 7-azido-2-methylisoindolin-1-one or 7-thiocyanato-2-methylisoindolin-1-one.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of deiodinated isoindolinone derivatives.
Coupling Reactions: Formation of biaryl compounds
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Iodo-2-methylisoindolin-1-one is primarily related to its ability to interact with biological targets through its iodine and methyl groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, its structural features allow it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
2-Methylisoindolin-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Bromo-2-methylisoindolin-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
7-Chloro-2-methylisoindolin-1-one:
Uniqueness: 7-Iodo-2-methylisoindolin-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C9H8INO |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
7-iodo-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C9H8INO/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5H2,1H3 |
InChI Key |
HDNANCOQEWFEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)
![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)











